molecular formula C11H16O B14502986 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one CAS No. 62770-94-9

3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B14502986
CAS No.: 62770-94-9
M. Wt: 164.24 g/mol
InChI Key: OYOXNTUZWWCHEU-UHFFFAOYSA-N
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Description

3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common route involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

62770-94-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3,6-dimethyl-6-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7H,1,5-6H2,2-4H3

InChI Key

OYOXNTUZWWCHEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1)(C)C(=C)C

Origin of Product

United States

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